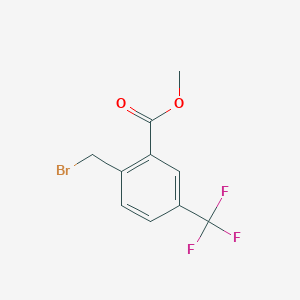

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate

Description

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate (CAS 875895-66-2) is a halogenated aromatic ester with the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of 297.07 g/mol . Its structure features a bromomethyl (-CH₂Br) substituent at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C5) relative to the methyl ester moiety. This compound is characterized by high lipophilicity due to the electron-withdrawing -CF₃ group and the reactive bromomethyl side chain, which facilitates nucleophilic substitution reactions. Key physicochemical properties include a boiling point of 306.6±42.0°C, a density of 1.6±0.1 g/cm³, and a flash point of 139.2±27.9°C . It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bromomethyl group enables further functionalization.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)8-4-7(10(12,13)14)3-2-6(8)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFUCSJKSFEVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores the structural characteristics, synthesis methods, and significant biological activities associated with this compound, supported by case studies and research findings.

Structural Characteristics

The molecular structure of this compound includes:

- Bromomethyl Group : Enhances electrophilicity and reactivity.

- Trifluoromethyl Group : Known for its electron-withdrawing properties, which can influence the compound's biological activity.

- Benzoate Framework : Provides a stable aromatic system conducive to various chemical reactions.

The molecular formula is with a molecular weight of approximately 313.07 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Electrophilic Aromatic Substitution : Utilizing bromine sources to introduce the bromomethyl group onto the aromatic ring.

- Nucleophilic Substitution Reactions : Employing nucleophiles to replace the bromine atom, facilitating the formation of various derivatives.

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism likely involves interference with cellular signaling pathways associated with cancer proliferation.

Antiviral Activity

Similar compounds with trifluoromethyl groups have shown promising antiviral activities. For instance, derivatives have been tested against viruses like Zika and demonstrated effective inhibition at low micromolar concentrations. The trifluoromethyl group appears to enhance the binding affinity of these compounds to viral targets, thus improving their efficacy.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | This compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity. |

| Antiviral Activity | In a study on Zika virus, similar compounds exhibited EC50 values as low as 4.3 µM, suggesting potential for therapeutic applications against viral infections. |

| Mechanistic Insights | Research indicates that the trifluoromethyl group's presence significantly alters the electronic properties of the molecule, enhancing its biological interactions. |

Scientific Research Applications

Organic Synthesis

Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or aldehydes, or reduced to form methyl-substituted benzoates.

These transformations are crucial for developing new compounds with tailored properties for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can improve pharmacokinetic properties. Research indicates that derivatives of this compound may exhibit promising activity against various biological targets .

Agrochemical Development

The compound has applications in the development of selective herbicides and pesticides. Its unique functional groups contribute to the design of molecules that can effectively target specific plant species while minimizing environmental impact .

Material Science

This compound is also utilized in producing specialty chemicals and materials with unique properties. For example, it can be used in synthesizing fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of bioactive compounds using this compound as a precursor. The compound was subjected to nucleophilic substitution reactions with various amines, resulting in derivatives that showed improved antimicrobial activity compared to their non-fluorinated counterparts .

Case Study 2: Herbicide Development

In another case, researchers investigated the herbicidal properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited selective inhibition of weed growth without affecting crop plants, highlighting their potential for use in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters and halogenated aromatics to highlight the impact of substituent positions, functional groups, and synthetic routes.

Table 1: Structural and Functional Comparisons

Positional Isomerism and Electronic Effects

- Substituent Orientation : The position of bromine and -CF₃ significantly influences reactivity. For example, Methyl 3-bromo-5-(trifluoromethyl)benzoate has reduced steric hindrance compared to the original compound, making it more amenable to Suzuki-Miyaura coupling.

- Electron-Withdrawing Effects: The -CF₃ group in this compound deactivates the aromatic ring, directing electrophilic substitution to the meta position. In contrast, Methyl 2-(bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate combines -NO₂ and -OCF₃, creating a highly electron-deficient ring suitable for nucleophilic aromatic substitution.

Functional Group Impact

- Bromomethyl vs. Bromo : The bromomethyl group (-CH₂Br) in the original compound is more reactive in nucleophilic substitutions than a simple bromo (-Br) substituent, as seen in Methyl 3-bromo-5-(trifluoromethyl)benzoate .

- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (original compound) is a stronger electron-withdrawing group than -OCF₃ (), leading to greater ring deactivation and altered reaction pathways.

Physicochemical and Application Differences

- Boiling Points : The original compound’s higher boiling point (306.6°C) compared to Methyl 2-(bromomethyl)benzoate (est. ~250°C) reflects the impact of the -CF₃ group on molecular weight and polarity .

- Pharmaceutical Relevance : The nitro-containing analog () is prioritized in PROTAC development due to its stability, whereas the original compound’s bromomethyl group is ideal for generating covalent inhibitors .

Research Findings and Trends

- Positional Isomers : Methyl 2-bromo-4-(trifluoromethyl)benzoate is less reactive in alkylation reactions due to the absence of a bromomethyl side chain.

- Multi-Halogenated Analogs : Compounds like Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate exhibit enhanced reactivity but pose challenges in regioselective synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis often involves coupling reactions using activating agents like HATU (2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate) with tertiary amines (e.g., N-ethyl-N-isopropylpropan-2-amine) in polar aprotic solvents such as DMF. For example, a 38% yield was achieved under nitrogen at 40°C for 2 hours, followed by HPLC purification . Key factors include stoichiometric ratios of reagents, solvent choice, and temperature control to minimize side reactions.

Q. How is HPLC utilized for purification and analysis of this compound?

- Methodological Answer : Reverse-phase HPLC with a YMC-Actus Triart C18 column (50 x 330 mm, 5 μm) and a mobile phase of acetonitrile/water (0.1% formic acid) is effective. Retention times under specific conditions (e.g., 1.17 minutes with SMD-FA05) aid in identifying purity and separating byproducts. The addition of formic acid improves peak resolution by protonating acidic functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : LCMS (liquid chromatography-mass spectrometry) with [M+H]+ ion detection (e.g., m/z 902.1) confirms molecular weight. NMR (1H/13C/19F) and FTIR are essential for structural elucidation, particularly to verify the bromomethyl (-CH2Br) and trifluoromethyl (-CF3) substituents. For intermediates, retention time consistency in HPLC validates synthetic steps .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and bromomethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF3 group enhances electrophilicity at the benzyl position, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). The bromomethyl group acts as a versatile handle for further functionalization. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing electron density maps and Fukui indices .

Q. What computational strategies are used to predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like leucyl-tRNA synthetase. The trifluoromethyl group’s hydrophobicity and bromine’s polarizability are critical in forming halogen bonds. Docking scores and binding pose validation via free-energy perturbation (FEP) refine predictions .

Q. How can regioselectivity be optimized in substitution reactions involving the bromomethyl group?

- Methodological Answer : Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4) influence selectivity. Protecting the ester group with tert-butyl or benzyl groups can prevent undesired nucleophilic attack. Kinetic studies under varying temperatures and reagent concentrations help identify optimal conditions .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Methodological Answer : Scale-up introduces issues like exothermicity and byproduct accumulation. Continuous-flow reactors with in-line HPLC monitoring improve reproducibility. Solvent recycling (e.g., DMF via distillation) and catalyst recovery (e.g., immobilized HATU) enhance sustainability. Reaction calorimetry identifies safe operating ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.